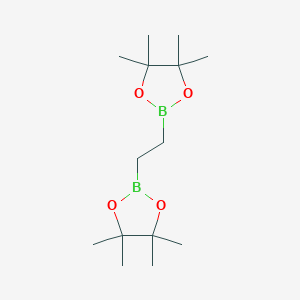

1,2-Bis((pinacolato)boryl)ethane

描述

1,3,2-Dioxaborolane, 2,2’-(1,2-ethanediyl)bis[4,4,5,5-tetramethyl-] is a boron-containing compound with the molecular formula C15H28B2O4. This compound is known for its unique structure, which includes two boron atoms within a dioxaborolane ring system. It is widely used in various chemical reactions and has significant applications in scientific research and industry.

准备方法

Synthetic Routes and Reaction Conditions

1,3,2-Dioxaborolane, 2,2’-(1,2-ethanediyl)bis[4,4,5,5-tetramethyl-] can be synthesized through several methods. One common approach involves the reaction of pinacol with boron trihalides or boronic acids under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst like palladium or platinum to facilitate the formation of the dioxaborolane ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency .

化学反应分析

Alkylation via α-Boryl Carbanion Intermediates

The compound undergoes alkoxide-promoted deborylation to generate reactive α-boryl carbanions, enabling stereospecific alkylation with alkyl halides. Key findings include:

-

Mechanism : Treatment with NaOt-Bu or KOt-Bu induces deborylation, forming a boron-stabilized carbanion intermediate (Fig. 1A). This species reacts with primary, secondary, and tertiary alkyl halides (e.g., bromododecane, neopentyl bromide) to yield alkylboronic esters .

-

Scope :

Table 1 : Representative Alkylation Yields

| Substrate | Alkyl Halide | Yield (%) | Conditions |

|---|---|---|---|

| 1,2-Bis-Bpin ethane | Bromododecane | 92 | NaOt-Bu, THF, 25°C |

| 1,2-Bis-Bpin ethane | Neopentyl bromide | 87 | KOt-Bu, THF, 40°C |

| 1,2-Bis-Bpin ethane | 1-Bromoadamantane | 68 | KOt-Bu, THF, 60°C |

Suzuki–Miyaura Cross-Coupling

The compound participates in palladium-catalyzed cross-coupling reactions, forming C–C bonds with aryl/alkenyl halides:

Hydrolysis to Boronic Acids

Controlled hydrolysis converts the bis-boronate into boronic acids, though stability varies:

-

Kinetics : Hydrolysis in CH₃CN/H₂O (10:1) at 80°C completes in ~1 h, forming alkyl boronic acids (e.g., 11 in Scheme 5B) .

-

Applications : Hydrolyzed products serve as intermediates in amination and oxidation reactions .

Fig. 2 : Hydrolysis pathway of 1,2-bis-Bpin ethane to ethane-1,2-diboronic acid .

Stereochemical Considerations

-

Configurational Stability : α-Boryl carbanions derived from 1,2-bis-Bpin ethane exhibit rapid inversion, leading to racemization in asymmetric reactions .

-

Isotopic Labeling Studies : Reactions with ¹⁰B-labeled substrates confirm non-stereospecific alkylation pathways (e.g., eq 5 in ref ).

Large-Scale Synthetic Utility

The compound enables gram-scale synthesis of bioactive molecules:

-

Phenethylamine Derivatives : Alkylation with benzyl chloride (87% yield) followed by amination delivers phenethylamine analogs (e.g., 37 ) .

-

Steroid Derivatives : Deborylative alkylation constructs steroidal frameworks (e.g., 31 ) with 7:1 diastereoselectivity .

Comparative Reactivity

Table 2 : Reactivity Comparison with Related Boronates

| Compound | Air Stability | Hydrolysis Rate (t₁/₂) | Alkylation Yield Range |

|---|---|---|---|

| 1,2-Bis-Bpin ethane | High | 1 h (80°C) | 65–92% |

| Bis(pinacolato)diboron | High | >24 h (25°C) | N/A |

| 1,1-Bis-Bpin methane | Moderate | 4 h (65°C) | 70–85% |

科学研究应用

作用机制

The mechanism by which 1,3,2-Dioxaborolane, 2,2’-(1,2-ethanediyl)bis[4,4,5,5-tetramethyl-] exerts its effects involves the formation of stable boron-carbon bonds. The boron atoms in the dioxaborolane ring can interact with various molecular targets, including enzymes and receptors, through coordination bonds. This interaction can modulate the activity of these targets and influence biological pathways .

相似化合物的比较

Similar Compounds

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler analog with similar reactivity but fewer functional groups.

Bis(pinacolato)diboron: Another boron-containing compound used in similar reactions but with a different structure and reactivity profile.

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A derivative with an isopropoxy group that offers different reactivity and applications.

Uniqueness

1,3,2-Dioxaborolane, 2,2’-(1,2-ethanediyl)bis[4,4,5,5-tetramethyl-] is unique due to its dual boron atoms and the presence of multiple functional groups. This structure provides enhanced reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications .

生物活性

1,2-Bis((pinacolato)boryl)ethane (CAS Number: 364634-18-4) is an organoboron compound that has garnered attention in various fields, particularly in medicinal chemistry and catalysis. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes two pinacolato boryl groups attached to an ethane backbone. Its molecular formula is , with a molecular weight of approximately 282 g/mol. The compound's properties and reactivity are influenced by the presence of boron atoms, which play a crucial role in its biological interactions.

The biological activity of this compound is largely attributed to its ability to participate in various biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.

- Receptor Modulation : It may interact with cellular receptors, affecting signal transduction processes involved in cell growth and differentiation.

- Formation of Reactive Species : The boron atoms can facilitate the formation of reactive oxygen species (ROS), which can induce oxidative stress in target cells.

Biological Applications

- Anticancer Activity : Research indicates that this compound may exhibit anticancer properties through the induction of apoptosis in cancer cells. Studies have shown that compounds with similar structures can disrupt cellular processes essential for tumor growth .

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens. The compound's ability to disrupt microbial membranes or inhibit essential enzymatic functions could contribute to this effect.

- Neuroprotective Effects : There is emerging evidence that organoboron compounds may offer neuroprotective benefits by modulating neurotransmitter systems and reducing neuroinflammation .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroprotective | Modulation of neuroinflammatory responses |

Case Study: Anticancer Activity

A study conducted by Ali et al. demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The mechanism was found to involve the activation of caspase pathways leading to apoptosis. The study highlighted the potential for developing boron-based therapeutics targeting cancer .

Case Study: Antimicrobial Efficacy

In another investigation, researchers explored the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound showed promising results in inhibiting bacterial growth at low concentrations, suggesting its potential as a novel antimicrobial agent.

属性

IUPAC Name |

4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28B2O4/c1-11(2)12(3,4)18-15(17-11)9-10-16-19-13(5,6)14(7,8)20-16/h9-10H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJBRPOBMHZZNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCB2OC(C(O2)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467009 | |

| Record name | 1,3,2-Dioxaborolane, 2,2'-(1,2-ethanediyl)bis[4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364634-18-4 | |

| Record name | 1,3,2-Dioxaborolane, 2,2'-(1,2-ethanediyl)bis[4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。